Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde in Modern Synthesis
Introduction: The Strategic Importance of 4-Fluoro-3-iodobenzaldehyde in Modern Synthesis
An In-Depth Technical Guide to 4-Fluoro-3-iodobenzaldehyde (CAS No. 227609-88-3)
4-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring an electron-withdrawing aldehyde group, a fluorine atom, and an iodine atom on a benzene ring, provides a unique combination of reactivity and functionality. The presence of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the iodo group serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of 4-Fluoro-3-iodobenzaldehyde, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 227609-88-3 | [1][2] |
| Molecular Formula | C₇H₄FIO | [1] |
| Molecular Weight | 250.01 g/mol | [1][3] |
| IUPAC Name | 4-fluoro-3-iodobenzaldehyde | [1][4] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |
Spectroscopic Characterization:
While specific spectra can vary slightly based on the solvent and instrument used, the expected spectroscopic data for 4-Fluoro-3-iodobenzaldehyde are as follows:
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¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton will appear as a singlet at approximately 9.9-10.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
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¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts influenced by the attached fluorine and iodine atoms.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 250).
Synthesis of 4-Fluoro-3-iodobenzaldehyde: A Comparative Analysis of Synthetic Routes
Several synthetic routes to 4-Fluoro-3-iodobenzaldehyde have been reported, with varying degrees of efficiency and scalability. The choice of a particular method often depends on the availability of starting materials, desired purity, and scale of the reaction.
Route 1: Two-Step Synthesis from 4-Fluoro-3-iodotoluene
This method involves the free-radical bromination of 4-fluoro-3-iodotoluene followed by oxidation to the aldehyde.
Caption: Two-step synthesis of 4-Fluoro-3-iodobenzaldehyde from 4-fluoro-3-iodotoluene.
Experimental Protocol:
Step 1: Synthesis of 4-(Bromomethyl)-1-fluoro-2-iodobenzene [3]
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To a solution of 4-fluoro-3-iodotoluene (5.0 g, 21.2 mmol) in carbon tetrachloride (50 mL), add N-bromosuccinimide (NBS) (4.2 g, 23.3 mmol) and benzoyl peroxide (250 mg, 1.03 mmol).
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Reflux the mixture under a nitrogen atmosphere for 3 hours.
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Cool the reaction mixture to room temperature and filter through celite, washing the filter cake with benzene.
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Concentrate the filtrate under reduced pressure to obtain the crude benzyl bromide as a light brown oil.
Step 2: Synthesis of 4-Fluoro-3-iodobenzaldehyde [3]
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Dissolve the crude benzyl bromide from the previous step in dimethyl sulfoxide (DMSO) (50 mL).
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Add solid sodium bicarbonate (NaHCO₃) (3.55 g, 42.2 mmol) to the solution.
-
Heat the mixture at 120°C for 90 minutes.
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Cool the reaction to room temperature and quench with water.
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Extract the product with diethyl ether (Et₂O), and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
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Purify the crude product by medium pressure liquid chromatography (MPLC) to afford 4-Fluoro-3-iodobenzaldehyde as a colorless oil that solidifies over time (2.2 g, 41.5% yield over two steps).[3]
Route 2: One-Step Iodination of 4-Fluorobenzaldehyde
A more efficient and atom-economical approach involves the direct iodination of commercially available 4-fluorobenzaldehyde.[5]
Caption: One-step synthesis of 4-Fluoro-3-iodobenzaldehyde via electrophilic iodination.
Experimental Protocol: [5]
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Combine 4-fluorobenzaldehyde and N-iodosuccinimide (NIS) in a suitable acidic medium. A 1:1.2 molar ratio of 4-fluorobenzaldehyde to NIS is preferable.
-
The acid can be an organic acid, such as trifluoromethanesulfonic acid, or an inorganic acid like sulfuric acid.
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Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by a suitable method such as column chromatography or recrystallization.
This one-step process is advantageous as it avoids the use of a more expensive starting material and does not require low-temperature conditions.[5]
Applications in Drug Discovery and Development
4-Fluoro-3-iodobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the fluoro-iodophenyl moiety into a target molecule, which can impart desirable pharmacological properties.
Key Intermediate for Potassium Channel Openers:
A significant application of 4-Fluoro-3-iodobenzaldehyde is in the synthesis of dihydropyridine potassium channel openers.[5] Specifically, it is a crucial precursor for the manufacture of 5-(4-fluoro-3-iodophenyl)-5,10-dihydro-lH,3H-dipyrano[3,4-b:4,3-e]pyridine-4,6(7H,9H)-dione, a compound investigated for its potential in treating conditions such as asthma, epilepsy, pain, and stroke.[5]
The aldehyde functionality of 4-fluoro-3-iodobenzaldehyde allows for its participation in condensation reactions to build the core structure of these complex molecules, while the iodo group can be utilized for further modifications through reactions like Suzuki, Sonogashira, or Heck coupling.
Safety and Handling
4-Fluoro-3-iodobenzaldehyde is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification: [1]
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
4-Fluoro-3-iodobenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive functional groups allows for the efficient construction of complex molecules with potential therapeutic applications. The synthetic routes outlined in this guide provide researchers with practical methods for its preparation, and the provided safety information ensures its responsible handling. As the demand for novel pharmaceuticals with improved efficacy and pharmacokinetic profiles continues to grow, the importance of strategic intermediates like 4-Fluoro-3-iodobenzaldehyde is expected to increase.
References
-
PubChem. 4-Fluoro-3-iodobenzaldehyde. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Supporting Information For - The Royal Society of Chemistry. [Link]
-
AOBChem. 4-Fluoro-3-iodobenzaldehyde. [Link]
Sources
- 1. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aobchem.com [aobchem.com]
- 3. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Fluoro-3-iodobenzaldehyde | 227609-88-3 [sigmaaldrich.com]
- 5. EP1476415A1 - Iodination of 4-fluoro-benzaldehyde - Google Patents [patents.google.com]
